molecular formula C17H22N4O2S B3790750 N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide

Cat. No.: B3790750
M. Wt: 346.4 g/mol
InChI Key: DZHDFOIKEOJSPO-UHFFFAOYSA-N
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Description

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopentyl group, an oxadiazole ring, a pyrrolidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile or carboxylic acid derivative under acidic or basic conditions.

    Introduction of the cyclopentyl group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction using a cyclopentyl halide.

    Formation of the pyrrolidine ring: This step involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

    Formation of the thiophene ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction or the Paal-Knorr synthesis.

    Coupling of the different fragments: The final step involves the coupling of the different fragments to form the desired compound. This can be achieved through various coupling reactions, such as amide bond formation or Suzuki coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up of the synthesis may require the development of specialized equipment and processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: The compound can be reduced to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Coupling: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halides or nucleophiles.

    Coupling reagents: Such as palladium catalysts or copper catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield corresponding oxides, while reduction may yield corresponding reduced products. Substitution reactions may yield various substituted derivatives, and coupling reactions may yield larger molecules with extended structures.

Scientific Research Applications

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in biological studies to investigate its effects on various biological systems. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.

    Medicine: The compound may have potential therapeutic applications due to its bioactive properties. It can be studied for its potential use in treating various diseases and conditions.

    Industry: The compound can be used in the development of new materials and products. Its unique chemical properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride: This compound shares the oxadiazole and cyclopentyl groups but differs in the other functional groups.

    N-cyclopentyl-2-phenoxybenzamide: This compound shares the cyclopentyl group but differs in the other functional groups and overall structure.

Properties

IUPAC Name

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c22-16(14-8-7-13(24-14)12-6-3-9-18-12)19-10-15-20-17(23-21-15)11-4-1-2-5-11/h7-8,11-12,18H,1-6,9-10H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHDFOIKEOJSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=NO2)CNC(=O)C3=CC=C(S3)C4CCCN4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide
Reactant of Route 2
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide
Reactant of Route 4
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide
Reactant of Route 5
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide

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